(2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate
Overview
Description
(2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate: is an organic compound with the molecular formula C15H16O4S. It is known for its role as an intermediate in organic synthesis and is often used in various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate typically involves the reaction of 2-phenylethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C6H5CH2CH2OH+TsCl→C6H5CH2CH2OTs+HCl
where TsCl represents 4-methylbenzenesulfonyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation or recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate: undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, alkoxides, and amines.
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
From Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, amines, or other substituted derivatives.
From Oxidation: Products can include benzoic acid derivatives or ketones.
From Reduction: Products can include alcohols or other reduced forms of the original compound.
Scientific Research Applications
(2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the sulfonate group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In oxidation and reduction reactions, the phenyl and ethyl groups undergo transformations based on the reagents and conditions used.
Comparison with Similar Compounds
(2-Oxidanyl-2-phenyl-ethyl) 4-methylbenzenesulfonate: can be compared with other similar compounds such as:
(2-Hydroxy-2-phenyl-ethyl) 4-methylbenzenesulfonate: Similar structure but with a hydroxyl group instead of an oxidanyl group.
(2-Methoxy-2-phenyl-ethyl) 4-methylbenzenesulfonate: Contains a methoxy group, leading to different reactivity and applications.
(2-Amino-2-phenyl-ethyl) 4-methylbenzenesulfonate: Features an amino group, which can participate in different types of chemical reactions.
Each of these compounds has unique properties and reactivity, making them suitable for different applications in research and industry.
Properties
IUPAC Name |
(2-hydroxy-2-phenylethyl) 4-methylbenzenesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4S/c1-12-7-9-14(10-8-12)20(17,18)19-11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTJIFRGXYQHAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205244 | |
Record name | 1,2-Ethanediol, 1-phenyl-, 2-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40348-74-1 | |
Record name | 1,2-Ethanediol, 1-phenyl-, 2-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40348-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediol, 1-phenyl-, 2-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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